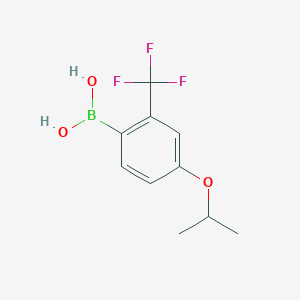

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-6(2)17-7-3-4-9(11(15)16)8(5-7)10(12,13)14/h3-6,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWMPOPSYRZCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(C)C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621625 | |

| Record name | {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-40-3 | |

| Record name | {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

CAS Number: 313545-40-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid, a key building block in modern medicinal chemistry. It details the compound's physicochemical properties, safety information, and its critical application in the synthesis of targeted cancer therapeutics. This guide includes a detailed experimental protocol for its use in a pivotal Suzuki-Miyaura cross-coupling reaction and visual diagrams to illustrate relevant biological pathways and experimental workflows.

Core Compound Properties

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is a substituted arylboronic acid. The presence of both an electron-donating isopropoxy group and a potent electron-withdrawing trifluoromethyl group imparts unique reactivity, making it a valuable reagent in organic synthesis.[1] These compounds are particularly important in the formation of carbon-carbon bonds.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| CAS Number | 313545-40-3 | [2][3] |

| Molecular Formula | C₁₀H₁₂BF₃O₃ | [2][3] |

| Molecular Weight | 248.01 g/mol | [3][4] |

| MDL Number | MFCD04972373 | [2][4] |

| SMILES | CC(C)OC1=CC(=C(C=C1)B(O)O)C(F)(F)F | [4] |

| Appearance | White to off-white solid/powder | N/A |

| Purity | Typically ≥95-98% | [2] |

Safety and Handling

As with all laboratory reagents, 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Table 2: Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | [5] |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Inert atmosphere, 2-8°C is recommended for long-term storage. | [4] |

Note: The safety information is based on data for structurally similar compounds and may not be exhaustive for this specific CAS number. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Application in Targeted Drug Discovery

The primary application of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid in recent high-impact research is as a critical intermediate in the synthesis of Naporafenib (LXH254) , a potent and selective inhibitor of RAF kinases developed for the treatment of RAS-mutant cancers.

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS genes (KRAS, NRAS, HRAS) are found in approximately 27% of all human cancers, leading to constitutive activation of this pathway and uncontrolled cell growth. When RAS is mutated and activated, it perpetually stimulates RAF kinases (ARAF, BRAF, CRAF), leading to downstream signaling and tumorigenesis.

Naporafenib (LXH254) is a Type II inhibitor that selectively targets the BRAF and CRAF isoforms, showing significantly less activity against ARAF. It was designed to be effective in tumors with RAS mutations where RAF functions in a dimeric state, a context where earlier-generation BRAF inhibitors were ineffective or even paradoxically activated the pathway.

Caption: The RAS-RAF-MEK-ERK signaling pathway in RAS-mutant cancer.

Experimental Protocols

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is employed in a Suzuki-Miyaura cross-coupling reaction to form a key biaryl bond in the synthesis of Naporafenib (LXH254).

Key Transformation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (the boronic acid) and an organohalide. It is a robust and widely used method for constructing C(sp²)-C(sp²) bonds.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for the Synthesis of a Naporafenib (LXH254) Intermediate

The following protocol describes the Suzuki-Miyaura coupling between N-(5-bromo-2-methyl-3-nitrophenyl)-2-(trifluoromethyl)isonicotinamide and (4-isopropoxy-2-(trifluoromethyl)phenyl)boronic acid . This procedure is adapted from the synthetic route disclosed for Naporafenib (LXH254) and related compounds.

Materials:

-

N-(5-bromo-2-methyl-3-nitrophenyl)-2-(trifluoromethyl)isonicotinamide (1.0 equiv)

-

(4-Isopropoxy-2-(trifluoromethyl)phenyl)boronic acid (CAS 313545-40-3) (1.5 equiv)

-

Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Procedure:

-

To a reaction vessel suitable for heating under an inert atmosphere, add N-(5-bromo-2-methyl-3-nitrophenyl)-2-(trifluoromethyl)isonicotinamide, (4-isopropoxy-2-(trifluoromethyl)phenyl)boronic acid, and cesium carbonate.

-

Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Add tetrakis(triphenylphosphine)palladium(0) to the vessel.

-

Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of the aryl bromide).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

This protocol is a representative example. Actual conditions such as solvent volumes, reaction time, and purification methods may vary. Researchers should consult the primary literature for specific details related to their target molecule.

Conclusion

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid (CAS 313545-40-3) is a specialized and highly valuable reagent for drug discovery and development. Its utility is prominently demonstrated in the synthesis of the advanced RAF inhibitor Naporafenib (LXH254), highlighting its role in creating complex molecular architectures for targeted cancer therapy. The well-defined reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions, combined with its unique electronic properties, ensures its continued importance for scientists working at the forefront of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid, a fluorinated arylboronic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines foundational information with general experimental protocols and theoretical considerations relevant to arylboronic acids. The guide is intended to serve as a valuable resource for researchers, enabling them to understand the key characteristics of this molecule and providing methodologies for its further investigation.

Introduction

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid belongs to the versatile class of arylboronic acids, which are widely utilized as key building blocks in organic synthesis. The presence of both an isopropoxy group and a trifluoromethyl group on the phenyl ring is expected to significantly influence the compound's reactivity, selectivity, and physicochemical properties. The electron-withdrawing nature of the trifluoromethyl group can enhance the Lewis acidity of the boronic acid moiety, while the isopropoxy group can modulate its solubility and electronic properties. These characteristics make it a potentially valuable reagent in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide summarizes the available data for this compound and provides general experimental frameworks for its characterization.

Core Physicochemical Properties

Quantitative experimental data for 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is not extensively reported in the scientific literature. The following table summarizes the fundamental molecular information that has been identified.

| Property | Value | Source |

| CAS Number | 313545-40-3 | [1] |

| Molecular Formula | C₁₀H₁₂BF₃O₃ | [1] |

| Molecular Weight | 248.01 g/mol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid are not specifically described in the available literature. However, standard methodologies for characterizing arylboronic acids can be applied.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point of the crystalline solid. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Determination of Solubility

The solubility of the compound in various solvents (e.g., water, ethanol, acetone, toluene) can be determined by preparing a saturated solution at a specific temperature. An excess of the solid is equilibrated with the solvent, and the concentration of the dissolved compound in a filtered aliquot of the supernatant is then quantified using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A general protocol for determining the solubility of boronic acids in organic solvents involves a dynamic method where the disappearance of turbidity upon heating a suspension of known composition is monitored.[2][3]

Determination of pKa

The acid dissociation constant (pKa) of the boronic acid can be determined using potentiometric titration or UV-Vis spectrophotometric titration.

-

Potentiometric Titration: A solution of the boronic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

-

UV-Vis Spectrophotometric Titration: The UV-Vis spectrum of the boronic acid is recorded in a series of buffer solutions with varying pH. The change in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the boronic acid, is used to calculate the pKa.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy are crucial for the structural elucidation and characterization of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid.

-

¹H NMR: Provides information on the number and environment of the protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

¹⁹F NMR: Is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.

-

¹¹B NMR: Can be used to study the coordination state of the boron atom and its interactions.[4]

Synthesis

Caption: General synthetic workflow for arylboronic acids.

Applications in Suzuki-Miyaura Cross-Coupling

A primary application of arylboronic acids like 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the arylboronic acid and an organic halide, enabling the synthesis of a wide range of biaryl compounds, which are important scaffolds in pharmaceuticals and materials science.[5][6][7][8]

References

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. news-medical.net [news-medical.net]

An In-depth Technical Guide to the Synthesis of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and bioavailability, while the isopropoxy moiety can modulate lipophilicity and target engagement.[1] Phenylboronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2][3][4][5][6]

Proposed Synthetic Pathway

Due to the lack of a directly published synthetic protocol, a plausible and efficient two-step synthetic route is proposed, starting from the commercially available 4-bromo-3-(trifluoromethyl)phenol. The synthesis involves an initial Williamson ether synthesis to introduce the isopropoxy group, followed by a lithiation-borylation sequence to install the boronic acid functionality.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene

This initial step involves the O-alkylation of 4-bromo-3-(trifluoromethyl)phenol with 2-bromopropane under basic conditions, a classic Williamson ether synthesis.

Reaction Scheme:

Detailed Methodology:

-

To a stirred solution of 4-bromo-3-(trifluoromethyl)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask is added potassium carbonate (K₂CO₃) (2.0 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

2-Bromopropane (1.5 eq) is added dropwise to the reaction mixture.

-

The reaction mixture is then heated to 80 °C and stirred for 12-18 hours, while the reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 1-bromo-4-isopropoxy-2-(trifluoromethyl)benzene as a pure compound.

Step 2: Synthesis of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

The final step involves a halogen-metal exchange of the aryl bromide with n-butyllithium, followed by borylation with triisopropyl borate and subsequent acidic workup to yield the desired boronic acid. This lithiation-borylation approach is a common and effective method for the synthesis of arylboronic acids.[7][8][9]

Reaction Scheme:

Detailed Methodology:

-

A solution of 1-bromo-4-isopropoxy-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the stirred solution, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) and stirred vigorously for 1-2 hours to hydrolyze the boronate ester.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or flash column chromatography to yield 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Bromo-3-(trifluoromethyl)phenol | C₇H₄BrF₃O | 257.01 | 61721-07-1 |

| 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene | C₁₀H₁₀BrF₃O | 299.09 | Not available |

| 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid | C₁₀H₁₂BF₃O₃ | 248.01 | 313545-40-3 |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Williamson Ether Synthesis | 2-Bromopropane, K₂CO₃ | DMF | 80 | 12-18 | 80-95 |

| 2 | Lithiation-Borylation | n-Butyllithium, Triisopropyl borate, HCl | THF | -78 to RT | 12-16 | 60-80 |

Mandatory Visualization

Synthetic Workflow Diagram

Below is a diagram illustrating the proposed two-step synthesis of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid.

Caption: Proposed two-step synthesis of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid.

This guide outlines a robust and feasible synthetic strategy for 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid. The described protocols are based on well-established and reliable chemical transformations, providing a solid foundation for researchers to produce this valuable compound for applications in drug discovery and materials science. Phenylboronic acid and its derivatives have shown promise in targeted cancer therapy due to their ability to bind with sialic acids on cell surfaces.[10][11][12]

References

- 1. jelsciences.com [jelsciences.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. scispace.com [scispace.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a complete, publicly available set of experimental spectral data (NMR, IR, MS) for 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid could not be located. This guide provides representative spectral data from structurally similar compounds and generalized experimental protocols to serve as a reference for researchers working with this and related molecules. The presented data for analogous compounds should be interpreted with caution and used as a preliminary guide for the analysis of the title compound.

Introduction

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is a specialized building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its unique substitution pattern, featuring an electron-donating isopropoxy group and an electron-withdrawing trifluoromethyl group, makes it a valuable reagent in the development of novel pharmaceuticals and functional materials. Accurate spectral characterization is crucial for confirming the identity, purity, and stability of this compound. This document outlines the expected spectral characteristics and provides detailed protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted and Analogous Spectral Data

Due to the absence of specific experimental data for 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid, the following tables present data for structurally related analogs: 4-Isopropoxyphenylboronic acid and 2-(Trifluoromethyl)phenylboronic acid. This information can be used to predict the spectral features of the title compound.

Table 1: Representative ¹H NMR Spectral Data of Analogous Phenylboronic Acids

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 4-Isopropoxyphenylboronic acid | DMSO-d₆ | 7.70 (d, 2H), 6.85 (d, 2H), 4.60 (sept, 1H), 1.25 (d, 6H) |

| 2-(Trifluoromethyl)phenylboronic acid | CDCl₃ | 8.13 (d, 1H), 7.65 (t, 1H), 7.55 (t, 1H), 7.45 (d, 1H) |

Table 2: Representative ¹³C NMR Spectral Data of Analogous Phenylboronic Acids

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 4-Isopropoxyphenylboronic acid | DMSO-d₆ | 160.5, 137.0, 115.0, 69.0, 22.0 |

| 2-(Trifluoromethyl)phenylboronic acid | CDCl₃ | 135.5, 132.0, 131.5 (q), 128.0, 127.5 (q), 124.0 (q) |

Table 3: Representative IR Absorption Bands for Substituted Phenylboronic Acids

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| O-H (Boronic Acid) | 3500-3200 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 2980-2850 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| B-O | 1380-1310 | Asymmetric Stretching |

| C-O (Ether) | 1250-1000 | Stretching |

| C-F (CF₃) | 1350-1100 | Stretching |

Table 4: Mass Spectrometry Data for Phenylboronic Acids

| Ionization Method | Expected [M+H]⁺ for C₁₀H₁₂BF₃O₃ | Common Fragmentation Patterns |

| Electrospray (ESI) | 249.08 | Loss of H₂O, loss of B(OH)₂, formation of boroxine trimers |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques.

Objective: To determine the chemical structure and purity of the compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the phenylboronic acid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. Phenylboronic acids can sometimes form boroxine anhydrides, which may lead to complex spectra. The choice of solvent can influence this equilibrium.[1]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peaks.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2 seconds.

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid phenylboronic acid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Presentation: The spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).[2]

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to facilitate ionization.

Data Acquisition (Positive Ion ESI):

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas (N₂): Adjust to achieve a stable spray.

-

Drying Gas (N₂): Set to a temperature (e.g., 200-350 °C) and flow rate to desolvate the ions.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺.

-

Analyze the fragmentation pattern to confirm the structure. Boronic acids may exhibit loss of water and can form cyclic trimers (boroxines), which may be observed in the mass spectrum.[3]

Workflow and Data Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: Workflow for chemical compound analysis.

References

An In-depth Technical Guide to the Solubility of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the expected solubility characteristics of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid. As of the latest literature review, specific quantitative solubility data for this compound is not publicly available. Therefore, this guide leverages data from structurally analogous compounds to provide a robust framework for understanding its solubility profile and the experimental means to determine it.

Introduction

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is a specialized organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is fundamental to the construction of complex molecules. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in reaction optimization, purification processes, and formulation development. The choice of solvent directly impacts reaction kinetics, yields, and the ease of product isolation. This guide provides analogous solubility data, expected solubility trends, and a detailed experimental protocol for determining the precise solubility of the title compound.

Expected Solubility Profile

The solubility of phenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent. For 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid, the isopropoxy group (an ether) is expected to increase solubility in a range of organic solvents compared to unsubstituted phenylboronic acid, due to its potential for hydrogen bonding and its contribution to the molecule's overall polarity. The trifluoromethyl group, being strongly electron-withdrawing, will also influence intermolecular interactions and, consequently, solubility.

Generally, substituted phenylboronic acids exhibit good solubility in polar organic solvents. Phenylboronic acid itself is known to be highly soluble in ethers and ketones, moderately soluble in chloroform, and has very low solubility in nonpolar hydrocarbon solvents.[1]

Quantitative Solubility Data for Analogous Compounds

To provide a quantitative basis for estimating the solubility of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid, the following tables summarize the experimentally determined mole fraction solubility of structurally related compounds: isomers of isobutoxyphenylboronic acid and the parent compound, phenylboronic acid.[2][3] The isobutoxy isomers are particularly relevant due to the presence of a similar alkoxy functional group.

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [2][3]

| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (Mole Fraction, x) | m-Isobutoxyphenylboronic Acid (Mole Fraction, x) | p-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.375 | 0.130 | 0.105 |

Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |

| 3-Pentanone | 293.15 | 0.025 |

| 303.15 | 0.038 | |

| 313.15 | 0.057 | |

| 323.15 | 0.083 | |

| Acetone | 293.15 | 0.035 |

| 303.15 | 0.052 | |

| 313.15 | 0.075 | |

| 323.15 | 0.105 | |

| Dipropyl Ether | 293.15 | 0.020 |

| 303.15 | 0.030 | |

| 313.15 | 0.045 | |

| 323.15 | 0.065 |

Data for this table is derived from graphical representations in the cited literature and should be considered illustrative.

Experimental Protocol: Dynamic Method for Solubility Determination

A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This approach involves observing the precise temperature at which a solid solute dissolves completely in a solvent upon controlled heating.[3][4]

Objective: To determine the temperature at which a known composition of solute and solvent forms a homogeneous solution, thereby constructing a solubility curve.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating fluid bath with precise temperature control (e.g., thermostat)

-

Calibrated digital thermometer (accuracy ±0.01 K)

-

Analytical balance (accuracy ±0.0001 g)

-

Turbidity sensor or luminance probe (e.g., laser-based light scattering detector)

Procedure:

-

Sample Preparation: Accurately weigh a specific mass of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid and the chosen organic solvent into the jacketed glass vessel. The exact masses should be recorded to calculate the precise mole fraction.

-

System Assembly: Place the vessel in the circulating bath, insert the magnetic stirrer and the digital thermometer into the mixture, and position the turbidity probe. Ensure the thermometer is immersed in the suspension but does not touch the vessel walls.

-

Heating and Stirring: Begin vigorous stirring to ensure the suspension is homogeneous. Start heating the mixture at a slow, constant rate, typically between 0.1 K/min and 0.5 K/min, to maintain thermal equilibrium.[4]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution as the temperature increases. As the solid dissolves, the turbidity of the mixture will decrease.

-

Determination of Dissolution Temperature: The solubility temperature is the point at which the last solid particles disappear, and the solution becomes completely clear. This is identified by a sharp drop in the turbidity reading to a stable baseline, corresponding to the clear liquid phase.[3][5]

-

Data Collection: Record the temperature of complete dissolution for the specific solute-solvent composition.

-

Constructing the Solubility Curve: Repeat steps 1-6 with different, accurately known compositions of the solute and solvent to gather a series of data points (solubility vs. temperature). These points are then plotted to construct the solubility curve for the compound in that specific solvent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for solubility determination.

Caption: Dynamic method workflow for solubility determination.

References

Commercial suppliers of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

An In-depth Guide to Commercial Suppliers of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic Acid

For researchers and professionals in drug development, the timely procurement of high-quality chemical reagents is a critical component of the research and development pipeline. This guide provides a detailed overview of commercial suppliers for the specialized reagent, 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid, identified by CAS Number 1256345-63-3.

Supplier and Product Overview

The following table summarizes the availability of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid from various commercial suppliers. The data presented includes purity levels, available quantities, and catalog numbers to facilitate direct comparison and procurement.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLDpharm | BD01131776 | 95% | 1g, 5g, 25g |

| Activate Scientific | AS2281878 | >95% | 1g, 5g, 10g |

| Combi-Blocks | OR-9462 | --- | 1g, 5g |

| Molport | MolPort-019-491-053 | >95% | 1g, 5g, 10g, 25g, 50g |

| ChemScence | 39013 | >95.0% | 250mg, 1g, 5g |

| Achemica | A135870 | --- | 1g, 5g, 10g |

| Biosynth | F-718698 | --- | 1g, 5g, 10g |

| Fluorochem | 098938 | --- | 1g, 5g |

Note: Purity and availability are subject to change. It is recommended to confirm details directly with the supplier.

Chemical Procurement Workflow

The process of acquiring a specialized chemical like 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid for a research project involves several key stages. The following diagram illustrates a typical workflow from initial identification to laboratory use.

Caption: Workflow for sourcing and procuring a chemical reagent.

An In-depth Technical Guide to the Purity and Analysis of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid, a key building block in contemporary medicinal chemistry and materials science. This document outlines the compound's physicochemical properties, details common analytical techniques for its characterization, and presents model experimental protocols.

Physicochemical Properties

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is a substituted arylboronic acid. The presence of the trifluoromethyl group imparts unique electronic properties, influencing its reactivity and potential applications in the synthesis of novel compounds.

| Property | Value | Reference |

| CAS Number | 313545-40-3 | [1] |

| Molecular Formula | C₁₀H₁₂BF₃O₃ | [1] |

| Molecular Weight | 248.0 g/mol | [1] |

| Isomeric Compound | 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid | CAS: 1072952-21-6 |

| Purity (Isomer) | 98% | [2][3] |

Analytical Techniques for Purity and Characterization

A combination of chromatographic and spectroscopic techniques is typically employed to determine the purity and verify the structure of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of arylboronic acids. Reversed-phase chromatography is commonly used to separate the main compound from any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid. ¹H, ¹³C, and ¹⁹F NMR are all valuable for confirming the identity and purity of the compound. For related (trifluoromethoxy)phenylboronic acids, detailed NMR characterization has been performed, providing a reference for the expected spectral features.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its fragmentation patterns, further aiding in structural confirmation.

Titration

Acid-base titration can be a useful method for determining the purity of boronic acids, although it is a bulk analysis technique.

Experimental Protocols

The following sections provide detailed model protocols for the analysis of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid. These are based on established methods for similar compounds and may require optimization for this specific analyte.

HPLC Purity Determination Workflow

Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

NMR Structural Verification Workflow

References

- 1. scbt.com [scbt.com]

- 2. (2-Isopropoxy-4-(trifluoromethyl)phenyl)boronic acid | 1072952-21-6 [sigmaaldrich.com]

- 3. (2-Isopropoxy-4-(trifluoromethyl)phenyl)boronic acid | 1072952-21-6 [sigmaaldrich.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trifluoromethyl-Substituted Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl-substituted phenylboronic acids are a pivotal class of reagents in modern organic synthesis and medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group, a highly electronegative moiety, imparts unique electronic properties to the phenylboronic acid scaffold. This guide provides a comprehensive overview of the synthesis, properties, and applications of these versatile compounds, with a focus on their utility in cross-coupling reactions and their emerging role in drug discovery.

Physicochemical Properties

The presence of the trifluoromethyl group significantly influences the acidity and reactivity of phenylboronic acids. The strong electron-withdrawing nature of the -CF3 group generally increases the Lewis acidity of the boronic acid moiety, which can enhance its participation in various chemical transformations.[1] This effect is dependent on the position of the substituent on the phenyl ring. For instance, meta and para substitution with a -CF3 group leads to a notable increase in acidity compared to the parent phenylboronic acid, while ortho substitution can lead to a decrease in acidity due to steric hindrance.[1]

Spectroscopic characterization is crucial for the identification and quality control of trifluoromethyl-substituted phenylboronic acids. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, with characteristic signals in ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra providing definitive structural information.[2][3]

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Phenylboronic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| 2-(Trifluoromethyl)phenylboronic acid | 1423-27-4 | C₇H₆BF₃O₂ | 189.93 | 135-140 | - |

| 3-(Trifluoromethyl)phenylboronic acid | 1423-26-3 | C₇H₆BF₃O₂ | 189.93 | 163-166 | - |

| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | C₇H₆BF₃O₂ | 189.93 | 255-260 | - |

| 2-Fluoro-4-(trifluoromethyl)phenylboronic acid | 503309-11-3 | C₇H₅BF₄O₂ | 207.92 | 116 | - |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 73852-19-4 | C₈H₅BF₆O₂ | 257.93 | 265-270 | - |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 1204580-94-8 | C₈H₆BF₃O₃ | 233.94 | - | 5.67 ± 0.01 |

Table 2: NMR Spectroscopic Data for Selected Trifluoromethyl-Substituted Phenylboronic Acids

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |

| 2-(Trifluoromethyl)phenylboronic acid | - | (Specific data not readily available in search results) | (Specific data not readily available in search results) | (Specific data not readily available in search results) | (Specific data not readily available in search results) |

| 3-(Trifluoromethyl)phenylboronic acid | - | (Specific data not readily available in search results) | (Specific data not readily available in search results) | (Specific data not readily available in search results) | (Specific data not readily available in search results) |

| 4-(Trifluoromethyl)phenylboronic acid | - | (Specific data not readily available in search results) | (Specific data not readily available in search results) | (Specific data not readily available in search results) | (Specific data not readily available in search results) |

| 2-(Trifluoromethoxy)phenylboronic acid | Acetone-d₆ | 8.00 (dd), 7.62 (m), 7.42 (t), 7.33 (s, B(OH)₂) | (Quartet for OCF₃ at ~255 Hz) | (Doublet) | (Typical for tri-coordinated boron) |

| 3-(Trifluoromethoxy)phenylboronic acid | Acetone-d₆ | 8.02 (s), 7.96 (d), 7.64 (t), 7.48 (d) | (Quartet for OCF₃ at ~255 Hz) | (Pseudo triplet) | (Typical for tri-coordinated boron) |

| 4-(Trifluoromethoxy)phenylboronic acid | Acetone-d₆ | 8.12 (d), 7.43 (d) | (Quartet for OCF₃ at ~255 Hz) | (Triplet) | (Typical for tri-coordinated boron) |

Synthesis of Trifluoromethyl-Substituted Phenylboronic Acids

The synthesis of trifluoromethyl-substituted phenylboronic acids typically involves the reaction of a corresponding trifluoromethyl-substituted aryl halide (e.g., bromide or iodide) with an organolithium reagent, followed by quenching with a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.

Experimental Protocol: General Synthesis

-

Grignard Formation/Lithiation: A solution of the appropriate trifluoromethyl-substituted aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl (e.g., 2 M). The mixture is stirred for 1-2 hours.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the trifluoromethyl-substituted phenylboronic acid.

Applications in Cross-Coupling Reactions

Trifluoromethyl-substituted phenylboronic acids are invaluable coupling partners in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions, enabling the introduction of the trifluoromethylphenyl moiety into a wide range of organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Trifluoromethyl-substituted phenylboronic acids readily participate in these reactions with aryl, vinyl, or alkyl halides and triflates.

-

Reaction Setup: To a reaction vessel are added the trifluoromethyl-substituted phenylboronic acid (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours, with reaction progress monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl product.

Table 3: Exemplary Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | >95 |

| 1-Iodonaphthalene | 3-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 8 | 85-95 |

| 2-Chloropyridine | 2-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 18 | 70-85 |

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable route for the formation of C-N and C-O bonds by coupling arylboronic acids with amines, amides, or alcohols, catalyzed by copper salts.[4][5]

-

Reaction Setup: A mixture of the trifluoromethyl-substituted phenylboronic acid (1.5 eq), the amine or alcohol (1.0 eq), a copper(II) salt (e.g., Cu(OAc)₂, 10-20 mol%), and a ligand (e.g., pyridine or a bidentate ligand, optional) is prepared in a reaction flask.

-

Solvent Addition: An appropriate solvent, such as dichloromethane (DCM) or methanol, is added.

-

Reaction Conditions: The reaction is typically stirred at room temperature and open to the air for 12 to 72 hours.

-

Work-up and Purification: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the N- or O-arylated product.

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl group is a highly sought-after substituent in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6][7] Trifluoromethyl-substituted phenylboronic acids serve as key building blocks for the synthesis of a wide array of biologically active molecules.

Antimicrobial Activity

Certain trifluoromethyl-substituted phenylboronic acids and their derivatives have demonstrated promising antimicrobial properties.[2][8][9] For example, some formyl-substituted trifluoromethylphenylboronic acids have shown activity against bacteria such as Escherichia coli and Bacillus cereus, and fungi like Candida albicans and Aspergillus niger.[8][9]

The proposed mechanism of action for some of these compounds involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[2][9] The boronic acid moiety is believed to form a stable adduct with the ribose diol of the terminal adenosine in tRNA, effectively blocking the active site of the enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. nbinno.com [nbinno.com]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid with various aryl and heteroaryl halides. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, utilizing a palladium catalyst to couple an organoboron species with an organic halide or triflate in the presence of a base.[1][2] 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is a valuable building block, incorporating both an electron-donating isopropoxy group and a strongly electron-withdrawing trifluoromethyl group. The electronic and steric nature of this substrate requires careful selection of the catalyst system to achieve high yields and efficient conversion.

This document outlines recommended palladium catalysts, ligands, and optimized reaction conditions for the successful cross-coupling of this specific boronic acid with a range of coupling partners.

Recommended Catalyst Systems

The choice of palladium catalyst and ligand is critical for the successful coupling of sterically hindered and electronically challenging substrates like 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results, especially for less reactive coupling partners such as aryl chlorides.[1][3]

Key Catalyst and Ligand Considerations:

-

For Aryl Bromides and Iodides: Pd(PPh₃)₄ is a reliable and commercially available catalyst that is often effective for these more reactive halides.

-

For Aryl Chlorides and Sterically Hindered Substrates: Buchwald-type ligands and pre-catalysts are highly recommended. These bulky, electron-rich phosphine ligands facilitate the oxidative addition of less reactive aryl chlorides and promote the reductive elimination step of the catalytic cycle.[4][5][6][7] Examples of highly effective ligands include XPhos, SPhos, and t-BuXPhos.[5][7] The use of pre-formed palladium pre-catalysts incorporating these ligands (e.g., XPhos Pd G3) can offer improved stability and catalytic activity.[4]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid with various aryl halides. These values are based on typical outcomes for similar substrates reported in the chemical literature and serve as a guideline for reaction optimization.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | >90 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 85-95 |

| 3 | 2-Chloropyridine | XPhos Pd G3 (2) | - | Cs₂CO₃ | t-BuOH | 110 | 18 | 75-85 |

| 4 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 100 | 24 | 80-90 |

| 5 | 3-Bromoquinoline | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 100 | 12 | >90 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide using Pd(PPh₃)₄

This protocol describes a general method for the cross-coupling of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid with an aryl bromide.

Materials:

-

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

-

Aryl bromide (e.g., 4-bromobenzonitrile)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 10 mL of Toluene/Ethanol/Water 4:1:1). Finally, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 3 mol%).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Procedure for Suzuki-Miyaura Coupling with an Aryl Chloride using a Buchwald Pre-catalyst

This protocol is optimized for less reactive aryl chlorides and employs a more active Buchwald-type catalyst system.

Materials:

-

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

-

Aryl chloride (e.g., 2-chloropyridine)

-

XPhos Pd G3 pre-catalyst

-

Cesium carbonate (Cs₂CO₃) or another strong base

-

Anhydrous tert-butanol (t-BuOH) or another suitable high-boiling solvent

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 mmol, 1.0 equiv), 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid (1.5 mmol, 1.5 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), and the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%) to a dry reaction tube or flask equipped with a stir bar.

-

Solvent Addition: Add anhydrous tert-butanol (5 mL).

-

Reaction: Seal the reaction vessel and heat the mixture to 110 °C with stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove inorganic salts and the catalyst residue.

-

Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the final product.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. catalysts.metalor.com [catalysts.metalor.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. portal.tpu.ru [portal.tpu.ru]

- 4. Buchwald触媒・配位子 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 7. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Optimizing Suzuki Coupling Reactions: Base Selection for 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. However, the efficiency of this reaction is highly dependent on the judicious selection of reaction parameters, especially the base. This is particularly true when working with challenging substrates such as 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid, which is characterized by both steric hindrance and electron-withdrawing effects from the trifluoromethyl group. This document provides a detailed guide to selecting the optimal base for Suzuki coupling reactions involving this specific boronic acid, supported by comparative data and a comprehensive experimental protocol.

The choice of base in a Suzuki-Miyaura coupling reaction is critical as it facilitates the crucial transmetalation step in the catalytic cycle.[1][2] The base activates the boronic acid, forming a more nucleophilic boronate species, which then transfers its organic group to the palladium catalyst.[1] For sterically hindered and electron-deficient boronic acids, such as 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid, the selection of an appropriate base is paramount to achieving high yields and reaction efficiency.

Comparative Analysis of Bases

The performance of various bases in the Suzuki coupling of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid with a model aryl bromide (e.g., 4-bromoanisole) is summarized below. The data is compiled based on typical results observed for structurally similar boronic acids, highlighting the general trends in reactivity. Weaker bases are generally less effective for this sterically hindered and electron-deficient substrate, while stronger, non-nucleophilic inorganic bases tend to provide superior results.

| Base | Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Remarks |

| K₃PO₄ | Pd(OAc)₂ / SPhos | 1,4-Dioxane/H₂O | 100 | 85-95 | Often the base of choice for challenging Suzuki couplings, providing excellent yields.[3][4] |

| Cs₂CO₃ | Pd₂(dba)₃ / XPhos | Toluene | 110 | 80-90 | Highly effective, particularly in non-aqueous solvent systems. Its solubility in organic solvents can be advantageous.[5][6] |

| K₂CO₃ | Pd(PPh₃)₄ | DMF/H₂O | 90 | 60-75 | A common and cost-effective base, but may be less effective for this specific substrate compared to stronger bases.[7][8][9] |

| NaOH | Pd(OAc)₂ / PPh₃ | Ethanol/H₂O | 80 | 40-60 | Strong base, but can promote side reactions and may not be optimal for this substrate.[5] |

| Triethylamine | Pd(PPh₃)₄ | THF | 70 | <20 | Organic bases are generally not effective for this type of challenging coupling.[10] |

Experimental Protocol: Suzuki Coupling with 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid with an aryl bromide using potassium phosphate as the base.

Materials:

-

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid (1.2 equiv), and finely powdered potassium phosphate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of argon or nitrogen, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be between 0.1 and 0.5 M.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Logical Workflow for Base Selection

The following diagram illustrates a logical workflow for selecting an appropriate base for the Suzuki coupling of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid. This decision-making process starts with the most commonly successful bases for challenging substrates and proceeds to alternatives if optimization is required.

Caption: A decision tree for selecting the optimal base for the Suzuki coupling.

Suzuki Coupling Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The base plays a crucial role in the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. TCI Practical Example: Suzuki-Miyaura Coupling Using Encapsulated Pd2(dba)3 and Encapsulated DPEphos | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. scispace.com [scispace.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Reaction conditions for 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

Analyzing Reaction Pathways

I'm currently focused on identifying common applications and reaction types for 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid, particularly Suzuki-Miyaura cross-coupling reactions. Next, I'll delve into scientific literature to gather data on reaction conditions, including catalysts, bases, solvents, and temperatures.

Gathering Experimental Data

My research has expanded to include reaction times and quantitative yield data from the literature. I'm now structuring this data into a comprehensive table for efficient comparison of reaction conditions. Simultaneously, I'm drafting detailed experimental protocols based on the information I've collected, to ensure clarity and reproducibility. I will create a workflow diagram shortly.

Examining Suzuki Couplings

My initial inquiry has confirmed that 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is heavily involved in Suzuki-Miyaura cross-coupling reactions. I've uncovered multiple general protocols for these couplings.

Discovering Reaction Nuances

I've deepened my research, confirming the prevalence of Suzuki couplings for this boronic acid. While general protocols abound, specific reaction conditions and quantitative yield data for this compound remain elusive. My focus now is on pinpointing literature that specifically reports on the use of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid in Suzuki reactions, to deliver tailored insights with precise results.

Application Notes and Protocols for the Use of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring an electron-donating isopropoxy group and an electron-withdrawing trifluoromethyl group, imparts distinct reactivity and allows for the synthesis of complex biaryl and heteroaryl structures. These structures are of significant interest in medicinal chemistry and materials science. This document provides detailed protocols for the application of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.

Physicochemical Properties and Handling

| Property | Value |

| CAS Number | 313545-40-3 |

| Molecular Formula | C₁₀H₁₂BF₃O₃ |

| Molecular Weight | 248.00 g/mol |

| Appearance | White to off-white solid |

| Stability | Generally stable under normal laboratory conditions. |

| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. |

| Handling Precautions | Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Incompatible with strong oxidizing agents and strong bases. |

Core Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for the synthesis of biaryls, vinylarenes, and polyenes. It involves the palladium-catalyzed reaction of an organoboron compound (such as a boronic acid) with an organohalide or triflate. 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid serves as the organoboron partner in this reaction, enabling the introduction of the 4-isopropoxy-2-(trifluoromethyl)phenyl moiety onto a variety of aromatic and heteroaromatic scaffolds.

General Reaction Scheme

Where Ar = 4-Isopropoxy-2-(trifluoromethyl)phenyl

Experimental Protocols

Below are two detailed, representative protocols for the Suzuki-Miyaura coupling of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid with an aryl bromide. Protocol 1 utilizes a common tetrakis(triphenylphosphine)palladium(0) catalyst, while Protocol 2 employs a palladium(II) acetate catalyst with a phosphine ligand.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of arylboronic acids.

Materials:

-

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

-

Aryl bromide (e.g., 4-bromoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), 2 M aqueous solution

-

1,4-Dioxane or Toluene/1,4-Dioxane (4:1)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Heptane for elution

-

Argon or Nitrogen gas (inert atmosphere)

-

Pressure tube or Schlenk flask

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid (1.1 mmol, 1.1 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent and Base Addition: Add 5 mL of a 4:1 mixture of toluene and 1,4-dioxane to the tube. To this suspension, add 1 mL of a 2 M aqueous solution of potassium carbonate.

-

Inert Atmosphere: Seal the pressure tube and purge with argon or nitrogen for 5-10 minutes.

-

Reaction: Place the sealed tube in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 3-5 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute the reaction mixture with 25 mL of deionized water and extract with dichloromethane (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane as the eluent, to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂ and a Phosphine Ligand

This protocol provides an alternative catalyst system that is often highly effective.

Materials:

-

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid

-

Aryl bromide (e.g., 2-bromopyridine)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Di-tert-butyl(1-methyl-2,2-diphenyl-1H-cyclopropen-1-yl)phosphine (DtBuPF) or similar bulky electron-rich phosphine ligand

-

Potassium phosphate (K₃PO₄)

-

Anhydrous Tetrahydrofuran (THF) or tert-Amyl alcohol

-

Ethyl acetate

-

1 N Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (inert atmosphere)

-

Schlenk flask

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon), combine the aryl bromide (1.0 mmol, 1.0 equiv.), 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

-

Solvent Addition and Degassing: Add anhydrous THF to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Stir the suspension and degas the mixture by bubbling argon through it for 15-20 minutes.

-

Catalyst Preparation and Addition: In a separate vial, quickly weigh and add palladium(II) acetate (0.05 mmol, 5 mol%) and the phosphine ligand (e.g., DtBuPF, 0.06 mmol, 6 mol%). Add the catalyst and ligand to the reaction flask under a positive flow of argon.

-

Reaction: Seal the flask and heat the reaction mixture to 70-80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash with 1 N HCl (2 times) to remove the base and excess boronic acid.

-

Extraction and Drying: Wash the organic layer with brine (1 time). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by crystallization to obtain the pure biaryl product.

Quantitative Data Summary

The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions using phenylboronic acids with similar electronic and steric properties to 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid. Actual yields will vary depending on the specific substrates and reaction conditions used.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2 M) | Toluene/Dioxane | 80 | 3-5 | ~89 |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2 M) | Dioxane | 80 | 4 | 92 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 95 |

| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ (2) | DME | 85 | 16 | 88 |

Diagrams

Suzuki-Miyaura Catalytic Cycle